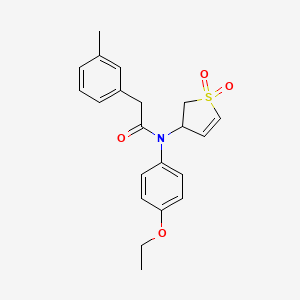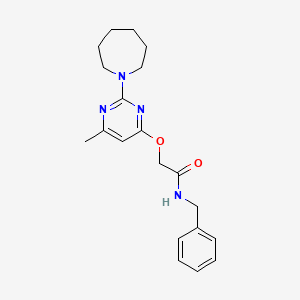
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-benzylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an azepane ring, a pyrimidine ring, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azepane ring provides a seven-membered cyclic structure, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms . The benzylacetamide group would add additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the ether linkage might be susceptible to cleavage under acidic conditions, while the acetamide group could undergo hydrolysis to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Heterocyclic Derivatives : Research includes the synthesis of new heterocyclic compounds containing derivatives like 1,3-oxazepine, which are derived from 6-methyl 2-thiouracil. These compounds are identified and characterized using spectral methods, including FT-IR and NMR techniques (Mohammad, Ahmed, & Mahmoud, 2017).
Biological and Pharmacological Activities
- Antibacterial Activities : Certain derivatives, like 2-oxaisocephems, show significant antibacterial activity, particularly against gram-positive bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994).
- Potential in Treating Allergic and Depressive Disorders : Some compounds, like azepane derivatives, have shown promise as protein kinase B (PKB) inhibitors, suggesting their potential in treating various disorders (Breitenlechner et al., 2004).
Chemical Process Research
- Chemical Synthesis and Process Research : Studies have also been conducted on the synthesis of related compounds like 4,6-Dichloro-2-methylpyrimidine, which is an important intermediate in the synthesis of certain anticancer drugs (Lei-ming, 2012).
Molecular Imprinting and Pharmacological Implications
Photoresponsive Molecularly Imprinted Hydrogels : Research has been conducted on creating photoresponsive hydrogels using azobenzene-containing functional monomers. These materials can function in aqueous media and are relevant for the photoregulated release and uptake of pharmaceuticals (Gong, Wong, & Lam, 2008).
Applications in Alzheimer’s Disease : Studies have explored the binding of specific compounds to histamine H3 receptors in Alzheimer's disease brain, which might help improve cognitive performance in preclinical models (Medhurst et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-benzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-16-13-19(23-20(22-16)24-11-7-2-3-8-12-24)26-15-18(25)21-14-17-9-5-4-6-10-17/h4-6,9-10,13H,2-3,7-8,11-12,14-15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOAGIIEGTZULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-benzylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

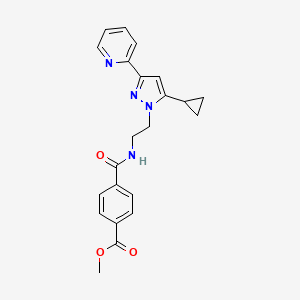
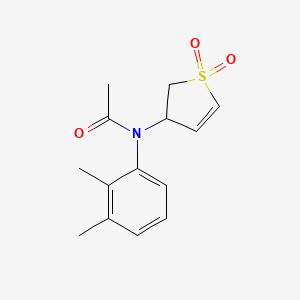
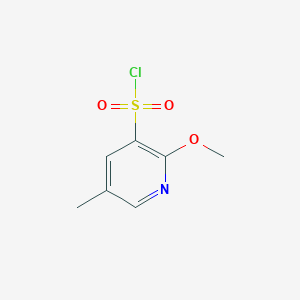

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)

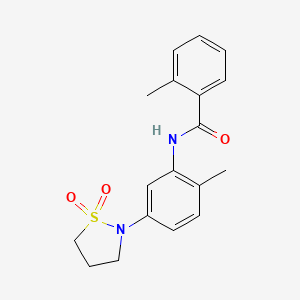
![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)

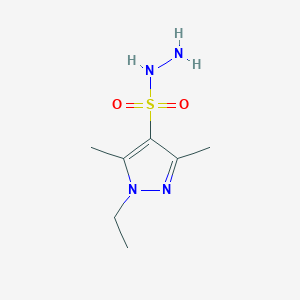
![Methyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2812844.png)
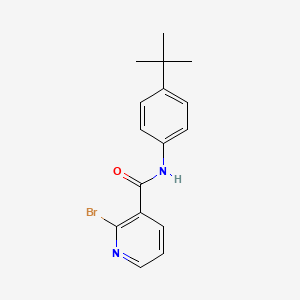
![1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B2812850.png)
